molecular formula C16H12N2 B189496 2,5-Diphenylpyrazine CAS No. 5398-63-0

2,5-Diphenylpyrazine

Cat. No. B189496
CAS RN: 5398-63-0
M. Wt: 232.28 g/mol
InChI Key: MSZQCNIEXFAWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diphenylpyrazine is a chemical compound with the molecular formula C16H12N2 . It is a type of pyrazine, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of 2,5-Diphenylpyrazine has been reported in several studies . One method involves the one-pot synthesis of oxazolinyl zinc complexes from the reaction of 2-hydroxybenzonitrile and 3- (N-ethyl-N-phenyl)-propanenitrile with d-phenylalaninol, catalyzed by zinc dichloride .


Molecular Structure Analysis

The molecular structure of 2,5-Diphenylpyrazine consists of a pyrazine ring substituted with two phenyl groups . The molecular weight is 232.28 g/mol . The InChIKey, a unique identifier for chemical substances, is MSZQCNIEXFAWKV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,5-Diphenylpyrazine has a molecular weight of 232.28 g/mol . It has a topological polar surface area of 25.8 Ų, indicating its polarity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a complexity of 216, as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Monomers for Heteroaromatic Polymers

    2,5-Diphenylpyrazine and its derivatives are significant as monomers in the synthesis of heteroaromatic polymers, which are key components in various applications including liquid crystals and electroluminescent devices (Venkateshwarlu & Murthy, 1998).

  • Liquid Crystals and Electroluminescent Devices

    The compound has been noted for its application in creating materials for liquid crystals and electroluminescent devices, highlighting its relevance in advanced material science (Venkateshwarlu & Murthy, 1998).

  • Crystal Structure Analysis

    The structure of 2,5-diphenylpyrazine has been determined through X-ray diffraction, providing valuable data for understanding its physical and chemical properties (Luo, Pang, Yin, & Hu, 2010).

Biological and Medical Applications

  • Prostacyclin Receptor Agonist Prodrug

    A diphenylpyrazine derivative, NS-304, has been synthesized and identified as a long-acting and orally available prostacyclin receptor agonist prodrug. This derivative is beneficial for treating various vascular diseases, especially pulmonary arterial hypertension and arteriosclerosis obliterans (Kuwano et al., 2007).

  • Platelet Aggregation Inhibitors

    Structural studies on diphenylpyrazine derivatives have led to the development of compounds that inhibit human platelet aggregation. These compounds are potential candidates for the treatment of vascular diseases (Asaki, Hamamoto, Sugiyama, Kuwano, & Kuwabara, 2007).

  • Cyclometallated Compounds

    Diphenylpyrazines have been studied in the context of cyclometallation, leading to the synthesis of various complexes with potential applications in catalysis and materials science (Steel & Caygill, 1990).

Optical and Electronic Applications

  • Luminescent Dinuclear Platinum(II) Complexes

    The use of diphenylpyrazine-based ligands in luminescent dinuclear platinum(II) complexes has been explored. This research offers a versatile approach to designing efficient red phosphors for various contemporary applications (Culham et al., 2013).

  • DNA Binding and Cytotoxic Properties

    Studies on 2,6-diphenylpyrazine derivatives have explored their DNA binding and cytotoxic properties, highlighting the potential of these compounds in medicinal chemistry and pharmaceutical applications (Dias et al., 2005).

properties

IUPAC Name

2,5-diphenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZQCNIEXFAWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277856
Record name 2,5-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diphenylpyrazine

CAS RN

5398-63-0
Record name Pyrazine,5-diphenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Diphenylpyrazine
Reactant of Route 2
Reactant of Route 2
2,5-Diphenylpyrazine
Reactant of Route 3
Reactant of Route 3
2,5-Diphenylpyrazine
Reactant of Route 4
Reactant of Route 4
2,5-Diphenylpyrazine
Reactant of Route 5
Reactant of Route 5
2,5-Diphenylpyrazine
Reactant of Route 6
Reactant of Route 6
2,5-Diphenylpyrazine

Citations

For This Compound
202
Citations
MJ Laing, P Sommerville - Acta Crystallographica Section B …, 1976 - scripts.iucr.org
2, 5-Diphenylpyrazine is monoclinic, P2dc, a= 13.42 (2), b= 5" 73 (1), c= 7-66 (1)/~,, 8= 93-4 (2), Z= 2. R= 0.052 for 761 observed data (diffractometer, monochromated Mo K00; all C and …
Number of citations: 15 scripts.iucr.org
L Mei, Y Bing - Research on Chemical Intermediates, 2015 - Springer
The compound I (C 7 H 7 NO 2 , salicylamide) and the compound II (C 16 H 12 N 2 , 2,5-diphenylpyrazine) were both obtained as the by-product of the one-pot synthesis of oxazolinyl …
Number of citations: 3 link.springer.com
A Ohta, Y AKITA, Y NAKANE - Chemical and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
The reactions of 2, 5-diphenyl~(I) and 2, 5-dibenzyl-pyrazine l—oxides (II) with phos phoryl chloride and acetic anhydride were examined. 2, 5-Dichloro-3, 6—diphenyl—(XI) and 2, 5~ …
Number of citations: 17 www.jstage.jst.go.jp
Y Kitano, T Ashida, A Ohta, T Watanabe… - … Section C: Crystal …, 1983 - scripts.iucr.org
Mr= 232.28, monoclinic, C2/c, a= 25.849 (4), b= 10.277 (4), c= 19.011 (3) A, fl= 97.51 (1), V= 5007.0 As, Dx= 1.233 Mg m-3, Z= 16, F (000)= 1952, p (Cu Ka)= 0.58 mm-k The final R was …
Number of citations: 4 scripts.iucr.org
JJ Gallagher, GT Newbold, FS Spring… - Journal of the Chemical …, 1949 - pubs.rsc.org
… 6-dichloro-2 : 5-diphenylpyrazine have been isolated. 3-Hydroxy-2 : 5-diphenylpyrazine has … preparation of 3-hydroxy-2 : 5-diphenylpyrazine. The literature concerning this compound is …
Number of citations: 6 pubs.rsc.org
T Izumi, A Kasahara - Yamagata Daigaku Kiyo, Kogaku, 1979 - core.ac.uk
The reaction of 2, 5-diphenylpyrazine with lithium tetrachloropalladate (II) affords a dipalladated product (2) having a-bond. The reaction of 2 with carbon monoxide in ethanol led to the …
Number of citations: 5 core.ac.uk
M Luo, WM Pang, H Yin, KL Hu - Research on Chemical Intermediates, 2010 - Springer
The compound C 16 H 12 N 2 (2,5-diphenylpyrazine) was obtained as the by-product of synthesizing 5H-Imidazol[2,3-b]isoquinoline-1-ethanol-5-one,1,2,3,10b-tetrahydro-, β(S)-phenyl-…
Number of citations: 2 link.springer.com
RA BENKESER, CE DeBOER - The Journal of Organic Chemistry, 1956 - ACS Publications
The formation of anisóle from the reactions of various lithium dialkylamides with o-bromoanisole was investigated. It was established that the dialkylamide ion is concomitantly oxidized …
Number of citations: 49 pubs.acs.org
M Nakajima, CA Loeschorn, WE Cimbrelo… - Organic Preparations …, 1980 - Taylor & Francis
The reduction of pmethoxyphenacyl azide (Ib) gave the corresponding pyrazine IVb in better than 85% yield. The reaction presumably proceeds-via initial reduction of I to the …
Number of citations: 21 www.tandfonline.com
JW Lown, MH Akhtar - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
The reaction of phenacyl bromide with benzylamine affords 1,2-dibenzyl-1,2-dihydro-2,5-diphenylpyrazine (59%) and 1,2-dibenzyl-1,2-dihydro-3,6-diphenylpyrazine (21%), contrary to …
Number of citations: 9 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.